
Long-Term Stability of Cabenuva's Effects: A
Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cabreuvin

Cat. No.: B192607 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals

assessing the long-term therapeutic stability of Cabenuva (cabotegravir/rilpivirine) in

comparison to alternative long-acting antiretroviral therapies. This document provides a

detailed overview of the long-term efficacy and chemical stability of Cabenuva, with

comparative data for other long-acting injectable HIV-1 treatments, Sunlenca (lenacapavir) and

Trogarzo (ibalizumab), as well as the widely used daily oral alternative, Biktarvy.

Executive Summary
Cabenuva, a long-acting injectable suspension of cabotegravir and rilpivirine, has

demonstrated sustained virologic suppression for up to five years in clinical trials, establishing

its long-term therapeutic stability. This guide presents a comparative analysis of Cabenuva's

long-term efficacy and chemical stability against other long-acting antiretroviral agents and a

standard oral regimen. The data is intended to provide researchers and drug development

professionals with a comprehensive resource for evaluating the performance of these

therapies.

Mechanism of Action
Cabenuva combines two antiretroviral drugs with distinct mechanisms of action to achieve

sustained viral suppression.[1]

Cabotegravir: An integrase strand transfer inhibitor (INSTI) that blocks the HIV integrase

enzyme, preventing the virus from inserting its DNA into the host cell's genome.[2]
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Rilpivirine: A non-nucleoside reverse transcriptase inhibitor (NNRTI) that inhibits the HIV

reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA.[3]

This dual-pronged attack on the HIV replication cycle contributes to the high barrier to

resistance and long-term efficacy of the regimen.

Long-Term Efficacy Comparison
Clinical trial data has consistently demonstrated the long-term efficacy of Cabenuva in

maintaining virologic suppression in adults with HIV-1 infection. The following tables summarize

key long-term efficacy data for Cabenuva and its comparators.
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Table 1: Long-Term

Efficacy of

Cabenuva

(cabotegravir/rilpiviri

ne) in Clinical Trials

Trial Duration Primary Endpoint Key Finding

LATTE-2 5 years

Virologic suppression

(HIV-1 RNA <50

copies/mL)

88% of participants

receiving the every-

two-month regimen

and 74% receiving the

once-monthly regimen

remained virally

suppressed at five

years.

ATLAS-2M 152 weeks

Non-inferiority of

every-8-week vs.

every-4-week dosing

Dosing every 8 weeks

was non-inferior to

dosing every 4 weeks

in maintaining

virologic suppression.

[4]

FLAIR 96 weeks

Non-inferiority to daily

oral

dolutegravir/abacavir/l

amivudine

Cabotegravir and

rilpivirine were non-

inferior to the daily

oral regimen in

maintaining virologic

suppression.

SOLAR 12 months
Non-inferiority to daily

oral Biktarvy

Cabenuva was as

effective as Biktarvy at

suppressing HIV-1

viral load to <50

copies/mL.
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Table 2: Long-Term

Efficacy of

Alternative Long-

Acting Injectable

Antiretrovirals

Drug Trial Duration Key Finding

Sunlenca

(lenacapavir)
CAPELLA 2 years

Lenacapavir,

administered every six

months, demonstrated

sustained virologic

suppression in heavily

treatment-experienced

individuals with multi-

drug resistant HIV.[5]

[6]

Trogarzo (ibalizumab) TMB-301 96 weeks

Ibalizumab,

administered every

two weeks,

maintained virologic

suppression in heavily

treatment-experienced

adults with multidrug-

resistant HIV-1.[7]

Long-Term Chemical Stability
The long-term stability of the injectable suspension is critical for ensuring consistent drug

delivery and efficacy.

Cabenuva (cabotegravir and rilpivirine)

The individual components of Cabenuva have different storage requirements. When co-

packaged, the storage is dictated by the more temperature-sensitive component, rilpivirine.[8]
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Cabotegravir Injectable Suspension: Recommended storage is at 1°C to 30°C (33.8°F to

86°F).[8]

Rilpivirine Injectable Suspension: Recommended storage is in a refrigerator at 2°C to 8°C

(35.6°F to 46.4°F).[8]

Once drawn into a syringe, both components should be administered as soon as possible but

can remain at room temperature for up to 2 hours.[8] Rilpivirine can be at room temperature in

the vial for up to 6 hours before use.[9] Studies have shown that with the exception of heat, UV,

and neutral environments, significant degradation of both drugs occurs in acidic, basic, and

oxidative conditions.[10]

Alternative Long-Acting Injectables

Detailed, publicly available long-term chemical stability data for Sunlenca and Trogarzo is

limited. However, their prescribing information provides storage and handling guidelines.

Experimental Protocols
Detailed methodologies for the key clinical trials are crucial for a comprehensive understanding

of the long-term efficacy data.

ATLAS-2M Study Protocol
The ATLAS-2M study was a Phase IIIb, randomized, open-label, active-controlled, multicenter,

parallel-group, non-inferiority study.[11][12]

Objective: To evaluate the efficacy, safety, and tolerability of long-acting cabotegravir plus

long-acting rilpivirine administered every 8 weeks compared to every 4 weeks in virologically

suppressed HIV-1 infected adults.[11]

Participants: 1045 treatment-experienced adults with HIV-1 who were virologically

suppressed.[12]

Randomization: Participants were randomly assigned in a 1:1 ratio to receive either the

every-8-week or every-4-week dosing regimen.[12]
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Primary Endpoint: The proportion of participants with plasma HIV-1 RNA ≥50 copies/mL at

Week 48, with a non-inferiority margin of 4%.[12]

FLAIR Study Protocol
The FLAIR (First Long-Acting Injectable Regimen) study was a Phase III, multicenter,

randomized, controlled, open, parallel-group trial.[13]

Objective: To assess whether a long-acting injectable regimen of cabotegravir and rilpivirine

is superior to a standard-of-care daily oral regimen (dolutegravir/abacavir/lamivudine) in

terms of progression-free survival in previously untreated CLL patients.[13]

Participants: 754 participants with previously untreated Chronic Lymphocytic Leukemia

(CLL).[14]

Randomization: Participants were randomized on a 1:1 basis to receive either the long-

acting injectable regimen or the standard daily oral therapy.[13]

Primary Endpoint: Progression-free survival according to the International Workshop on CLL

(IWCLL) criteria.[13]
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Caption: Dual inhibition of HIV replication by Cabenuva.

Experimental Workflow: ATLAS-2M Trial Design
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Caption: Randomized, parallel-group design of the ATLAS-2M study.
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Caption: Key characteristics of available long-acting HIV-1 treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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